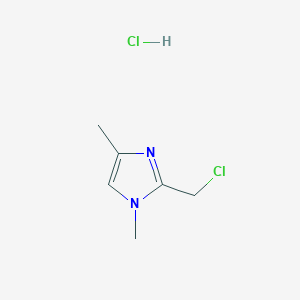

2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

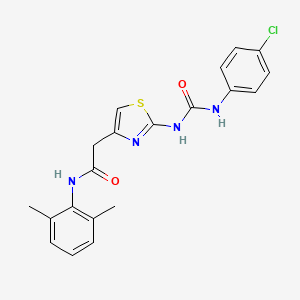

“2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” is a complex organic compound. It is related to the class of compounds known as chloromethyl compounds . Chloromethyl compounds are used as reagents in industrial chemistry . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . For instance, a method for the synthesis of 2H-[1,3]thiazino-[3,2-a]benzimidazol-4(3H)-one involves the 4-dimethylamino-pyridine (DMAP) catalyzed condensation of benzimidazole-2-thione and cinnamic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) in CH2Cl2 solution .Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” would likely involve a chloromethyl group attached to an imidazole ring. The chloromethyl group would have a chlorine atom replacing one hydrogen atom in a methyl group .Chemical Reactions Analysis

The chemical reactions involving “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” could be complex and varied. For instance, benzene reacts with chlorine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” would depend on its specific structure. For instance, chloromethane, a related compound, is a colorless, sweet-smelling, flammable gas .Aplicaciones Científicas De Investigación

- Applications :

- AT15687 has been tested for its CO2 adsorption capacity. For instance, it exhibited an adsorption capacity of 2.95 mmol/g at 273 K and 1 bar pressure .

Hyper Cross-Linked Polymers (HCPs)

2-Chloromethyl-4(3H)-quinazolinones

Carbon Dioxide (CO2) Capture

Mecanismo De Acción

The mechanism of action of “2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride” could depend on its specific use. For instance, some chloromethyl compounds are used as reagents in industrial chemistry . In the field of medicinal chemistry, certain compounds with a similar structure have been found to have potential antimicrobial activity .

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYITLZZRHEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)CCl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)

![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)

![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)